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Compound of Interest

Compound Name:

4-chloro-5-

(cyclopentylmethoxy)pyridazin-

3(2H)-one

CAS No.: 1191454-46-2

Cat. No.: B3365007

Get Quote

Executive Summary
Chloropyridazinones—specifically derivatives of pyridazin-3(2H)-one—represent a critical

scaffold in agrochemistry (e.g., Chloridazon) and medicinal chemistry (e.g., anti-inflammatory

and cardiovascular agents). Their UV-Vis absorption profiles are distinct, governed by the

interplay between the electron-deficient pyridazine ring and the auxochromic effects of chlorine

and amino substituents.

This guide provides a comparative analysis of the UV-Vis characteristics of key

chloropyridazinone derivatives. It synthesizes experimental data to establish a baseline for

Quality Control (QC) and structural elucidation, moving beyond simple data listing to explain

the electronic causality behind the spectral shifts.

Theoretical Framework: The Chromophore
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To interpret the spectra of chloropyridazinones, one must understand the electronic transitions

of the parent heterocycle.

Parent Chromophore (Pyridazin-3(2H)-one): The core structure exhibits two primary

transitions:

Transition: High intensity, typically observed at 240–250 nm.

Transition: Lower intensity (forbidden), typically observed as a shoulder or weak band
around 300–310 nm. This arises from the non-bonding electrons on the nitrogen and
oxygen atoms.

The "Chloro" Effect (Auxochrome):

Inductive (-I): The chlorine atom withdraws electron density via the sigma bond, stabilizing

the HOMO, which would theoretically blue-shift the spectrum.

Mesomeric (+M): However, the lone pair on chlorine donates into the

-system. In the pyridazinone ring, this resonance effect often dominates or balances the
inductive effect, leading to a bathochromic shift (red shift) and a hyperchromic effect
(increased intensity) compared to the unsubstituted parent.

The "Amino" Effect (Push-Pull System):

When an amino group is introduced (as in Chloridazon), it creates a strong "push-pull"

electronic system with the carbonyl group. This significantly lowers the HOMO-LUMO gap,

causing a distinct red shift to ~280–300 nm for the primary band.

Comparative Analysis: Spectral Data
The following table summarizes the UV-Vis characteristics of the core intermediate (4,5-

dichloro) versus functionalized derivatives.

Table 1: Comparative UV-Vis Absorption Data
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Compound
Class

Specific
Compound (nm) Solvent

Extinction
Coeff.[1] (

)

Electronic
Feature

Parent

Scaffold

Pyridazin-

3(2H)-one

~245, ~305

(sh)
Ethanol

~4,000

(245nm)

Baseline

and

Dichlorinated

Intermediate

4,5-Dichloro-

3(2H)-

pyridazinone

~260–270 Methanol High

Cl atoms

stabilize

-system;

colorless

solid.

Amino-Chloro

Herbicide

Chloridazon

(Pyrazon)
290

Methanol/Wat

er
~12,000

Strong +M

from -NH2

pushes

to near-

visible.

Alkoxy-Amino

Derivative

4-Ethoxy-2-

methyl-5-

morpholinyl...

[1]

301 Ethanol High

Morpholine/Et

hoxy donors

cause further

red shift.

Conjugated

Derivative

4-(2-

nitrobenzyl)-6

-phenyl...

~310–330 DMSO Variable

Extended

conjugation

with phenyl

rings enters

visible region

(pale yellow).
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Note: "sh" denotes a shoulder peak. Values are solvent-dependent; polar solvents (MeOH,

Water) typically blue-shift

bands due to hydrogen bonding stabilization of the ground state.

Experimental Protocol: Self-Validating Analysis of
Chloridazon
This protocol is designed for the quantification and identification of Chloridazon (5-amino-4-

chloro-2-phenyl-3(2H)-pyridazinone). It includes built-in validation steps to ensure spectral

integrity.

Reagents & Equipment
Analyte: Chloridazon Reference Standard (>98% purity).

Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
Stock Solution Preparation (1000 µg/mL):

Weigh 10.0 mg of Chloridazon into a 10 mL volumetric flask.

Dissolve in 5 mL Methanol (sonicate for 5 mins to ensure complete dissolution).

Dilute to volume with Methanol.

Validation: Solution must be clear and colorless. Any turbidity indicates incomplete

solubility or impurities.
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Working Standard (10 µg/mL):

Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.

Dilute to volume with Methanol.

Baseline Correction:

Fill two matched quartz cuvettes with pure Methanol.

Run a "Baseline/Auto-Zero" scan from 200 to 400 nm.

Validation: Absorbance should be flat (0.000 ± 0.002 AU).

Sample Measurement:

Replace the sample cuvette with the Working Standard.

Scan from 200 to 400 nm.

Critical Checkpoint: Look for a symmetric peak centered at 290 ± 2 nm.

Data Analysis:

Calculate Molar Extinction Coefficient (

) using Beer-Lambert Law:

.

Compare

shift. If

nm, suspect degradation (loss of amino group or ring cleavage).

Visualizations
Figure 1: Synthesis & Characterization Workflow
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This diagram illustrates the structural evolution from the raw material (Mucochloric Acid) to the

active pharmaceutical/agrochemical ingredient, highlighting where UV-Vis is used as a decision

gate.

Spectral Shift
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Caption: Synthesis workflow showing the transition from the dichlorinated intermediate to the

amino-substituted product, validated by the bathochromic shift to 290 nm.

Figure 2: Electronic Transition Energy Diagram
A conceptual representation of how the amino and chloro substituents alter the HOMO-LUMO

gap, resulting in the observed red shift.
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Caption: Energy level diagram demonstrating the reduction in the HOMO-LUMO gap induced

by the amino group (+M effect), leading to a lower energy (red-shifted) transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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